molecular formula C16H13NO3S B7879540 6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid

6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid

Cat. No.: B7879540
M. Wt: 299.3 g/mol
InChI Key: VPZHMCXWQYZUFM-UHFFFAOYSA-N
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Description

6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group such as a halide.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of the indole ring using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction of the compound can occur at the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the phenylthio group.

    Alcohols and Aldehydes: Formed through reduction of the carboxylic acid group.

    Substituted Indoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid: Lacks the methoxy and phenylthio groups, making it less versatile in terms of chemical reactivity.

    6-methoxyindole-2-carboxylic acid: Lacks the phenylthio group, which may reduce its potential biological activities.

    3-(phenylthio)indole-2-carboxylic acid: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness

6-methoxy-3-(phenylthio)-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and phenylthio groups, which enhance its chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

6-methoxy-3-phenylsulfanyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-20-10-7-8-12-13(9-10)17-14(16(18)19)15(12)21-11-5-3-2-4-6-11/h2-9,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZHMCXWQYZUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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